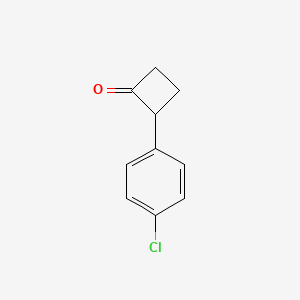

2-(4-Chlorophenyl)cyclobutanone

Übersicht

Beschreibung

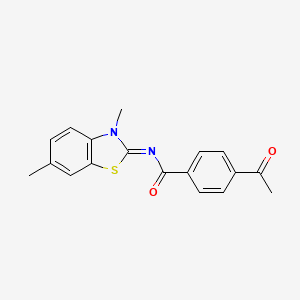

“2-(4-Chlorophenyl)cyclobutanone” is a chemical compound that contains a cyclobutanone core with a 4-chlorophenyl group attached . Cyclobutanones are a class of compounds that contain a four-membered cyclic ketone . They are often used as intermediates in various organic reactions due to their reactivity .

Molecular Structure Analysis

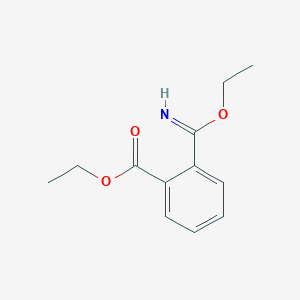

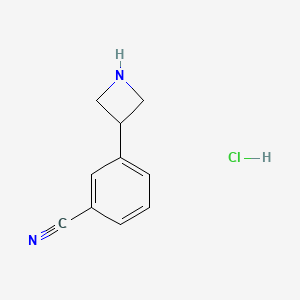

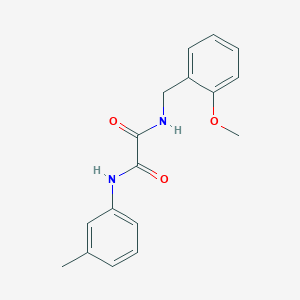

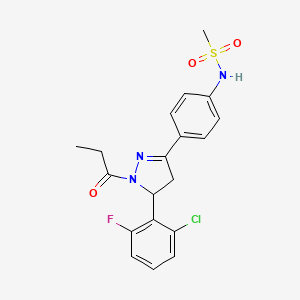

The molecular structure of “this compound” would consist of a four-membered cyclobutanone ring with a 4-chlorophenyl group attached. The exact structure would depend on the position of the 4-chlorophenyl group on the cyclobutanone ring .Wissenschaftliche Forschungsanwendungen

Synthesis of Analogues and Derivatives

A study presented a novel synthetic approach to produce 3-(chloromethyl)cyclobutanone, which was utilized to synthesize 2,4-methanoproline analogues. This synthesis was significant for its two-step approach involving the reversible addition of hydrogen cyanide and subsequent ring closure, showcasing the potential of cyclobutanone derivatives in complex organic synthesis (Rammeloo, Stevens & de Kimpe, 2002).

Chemical Transformations and Reactions:

Cyclobutanones were shown to react with arylboronic acids in the presence of a Rh(I) catalyst, leading to the formation of butyrophenone derivatives. This process involves the addition of an arylrhodium(I) species to the carbonyl group followed by ring-opening of the resulting rhodium(I) cyclobutanolate, illustrating the compound's reactivity and potential in catalytic processes (Matsuda, Makino & Murakami, 2004).

In another reaction, 3-(2-Hydroxyphenyl)cyclobutanones were reacted with aryl bromides in the presence of palladium catalysts. This resulted in the formation of 4-arylmethyl-3,4-dihydrocoumarins, highlighting the potential of these compounds in generating complex molecular structures through carbon-carbon bond cleavage and formation (Matsuda, Shigeno & Murakami, 2008).

An intriguing reaction involved the synthesis of 2,2-bis-(4-hydroxyphenyl)-cyclopentanone from a reductive coupling reaction, showcasing the versatility of cyclobutanone in complex synthesis and rearrangement reactions (Seo et al., 2008).

The synthesis of cyclobutane derivatives containing four different aryl groups was achieved through cross-photodimerization reactions, demonstrating the compound's application in photochemical processes and its potential in synthesizing complex molecular structures (Zhu Jun, 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound belongs to the cyclobutane class of compounds, which are widely distributed in a large class of natural products featuring diverse pharmaceutical activities . .

Mode of Action

It is known that cyclobutanes are synthesized through the [2 + 2] cycloaddition, which is the primary and most commonly used method . This reaction mechanism involves the formation of a four-membered ring, which is a key structural feature of cyclobutanes . .

Biochemical Pathways

Cyclobutanes are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties . .

Pharmacokinetics

It is known that the stereochemical features of similar compounds can govern their in vivo pharmacokinetics

Result of Action

It is known that cyclobutanes can serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . .

Biochemische Analyse

Biochemical Properties

The [2+2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . This reaction mechanism could potentially involve enzymes, proteins, and other biomolecules, although specific interactions with 2-(4-Chlorophenyl)cyclobutanone have not been reported yet .

Molecular Mechanism

It is known that cyclobutanones can undergo [2+2] cycloaddition reactions . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific mechanisms related to this compound have not been reported yet.

Temporal Effects in Laboratory Settings

Studies on cyclobutanone, a similar compound, suggest that it undergoes decomposition into ethylene and ketene at about 350 °C . This information could provide insights into the stability, degradation, and long-term effects of this compound on cellular function.

Metabolic Pathways

Cyclobutanes are known to be involved in various metabolic pathways , but specific pathways involving this compound have not been reported yet.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFRILQDTLDKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2402166.png)

![4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2402170.png)

![7-ethoxy-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2402175.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2402177.png)

![Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2402183.png)

![4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2402188.png)